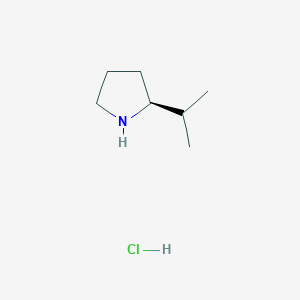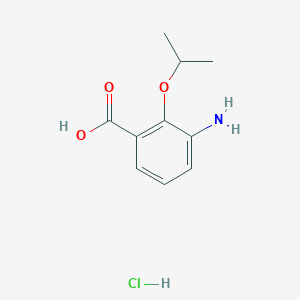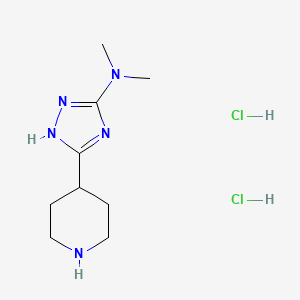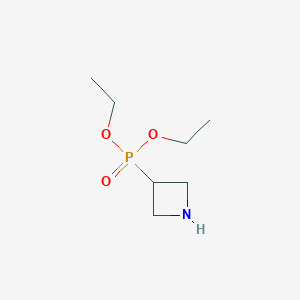
Cyclopropyl-(1,2,3,4-tetrahydro-naphthalen-2-yl)-amine hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemistry and Synthesis
Research in organic chemistry explores the reactions and synthetic applications of cyclopropyl and naphthalene derivatives. For instance, the chemistry of 1H-cyclopropa[b]naphthalene involves reactions with PTAD, tetracyanoethylene (TCNE), and benzyne to afford insertion products, demonstrating its reactivity and potential for creating complex molecules (Durucasu, Saracoglu, & Balcı, 1991). Additionally, the synthesis and study of cyclophanes displaying dual fluorescence emission highlight the versatility of naphthalene derivatives in developing novel sensors for carboxylic acids in organic mediums (Galindo et al., 2004).
Pharmacological Applications
While excluding information on drug use, dosage, and side effects as requested, it's worth noting that derivatives of cyclopropyl-naphthalen-yl compounds have been investigated for their pharmacological properties. For example, certain naphthalene derivatives are known for their receptor agonist activities, which could imply potential research interest in related cyclopropyl-naphthalen-yl compounds for understanding receptor-ligand interactions (Bobiļeva et al., 2014).
Material Science
In the realm of materials science, derivatives of cyclopropyl and naphthalene have been explored for creating high-performance polymers with specific electronic properties. The synthesis of aromatic poly(amine−1,3,4-oxadiazole)s containing donor and acceptor moieties for blue-light-emitting materials showcases the potential of these compounds in developing advanced materials with desirable optical properties (Liou et al., 2006).
Mécanisme D'action
As an MAO inhibitor, Cyclopropyl-(1,2,3,4-tetrahydro-naphthalen-2-yl)-amine hydrochloride likely works by blocking the action of a chemical substance known as monoamine oxidase in the nervous system . This action can increase the levels of certain chemicals in the brain that help improve mood and reduce anxiety .
Propriétés
IUPAC Name |
N-cyclopropyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-2-4-11-9-13(14-12-7-8-12)6-5-10(11)3-1;/h1-4,12-14H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUXMDAZNOJXTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CCC3=CC=CC=C3C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-(1,2,3,4-tetrahydro-naphthalen-2-yl)-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[3-(Tert-butoxy)cyclobutyl]hydrazine hydrochloride](/img/structure/B1529054.png)
![{3-[(Piperidin-1-yl)methyl]-1,2,4-oxadiazol-5-yl}methanamine dihydrochloride](/img/structure/B1529056.png)


![(1R,5S,6r)-6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1529060.png)

![1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid hydrochloride](/img/structure/B1529063.png)



